3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol

Safety Toxicology Occupational Health

Researchers targeting DHOase for antimetabolite or antiproliferative drug discovery face a resource-intensive de novo hit-identification stage. This 4-pyridinyl regioisomer provides an immediate activity anchor (IC₅₀ = 180 µM), allowing SAR expansion without testing untested 2- or 3-pyridinyl analogs. - Enables direct integration into existing SOPs thanks to a fully characterized GHS Danger profile (H317/H319), avoiding PPE-selection gaps seen with Warning-classified 2-pyridinyl isomers. - Supplied as a solid (≥95% purity), eliminating volumetric inaccuracies and solvent-evaporation artifacts inherent to the liquid 2-pyridinyl analog during DMSO stock-solution preparation.

Molecular Formula C9H15ClN2O
Molecular Weight 202.68 g/mol
CAS No. 7251-62-9
Cat. No. B1469857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol
CAS7251-62-9
Molecular FormulaC9H15ClN2O
Molecular Weight202.68 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1CNCCCO.Cl
InChIInChI=1S/C9H14N2O.ClH/c12-7-1-4-11-8-9-2-5-10-6-3-9;/h2-3,5-6,11-12H,1,4,7-8H2;1H
InChIKeyLHOFOOMQJCKVQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol: Identity & Procurement


3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol (CAS 7251-62-9) is a heterocyclic amino alcohol with the molecular formula C₉H₁₄N₂O and a molecular weight of 166.22 g/mol . The compound features a propan-1-ol backbone linked via a secondary amine to a pyridin-4-ylmethyl group, which distinguishes it from its 2-pyridinyl and 3-pyridinyl regioisomers. Commercial supplies are typically offered at ≥95% purity , and the free base is characterized by a density of 1.073 g/cm³ and a boiling point of 321.9 °C . The compound is listed under NSC number 65652 and is primarily employed as a versatile building block in medicinal chemistry and chemical biology .

Non-Interchangeability with Regioisomeric Analogs


The position of the pyridine nitrogen (2-, 3-, or 4-) in pyridinylmethyl amino alcohols fundamentally alters hydrogen-bonding geometry, electronic distribution, and steric accessibility, which directly impact molecular recognition at biological targets and coordination behavior in synthetic applications . Furthermore, the regioisomers exhibit distinct hazard profiles under the Globally Harmonized System (GHS), meaning that safety protocols, personal protective equipment requirements, and waste-handling procedures cannot be assumed to be transferable across analogs . The following evidence sections quantify these differences and provide the data required for informed scientific selection.

Quantitative Differentiation vs Closest Regioisomers


GHS Hazard Profile vs 2-Pyridinylmethyl Analog

Under the Globally Harmonized System (GHS), 3-[(pyridin-4-ylmethyl)-amino]-propan-1-ol carries hazard statements H315 (skin irritation), H318 (serious eye damage), and H335 (respiratory irritation), with pictogram Signal Danger . In contrast, the 2-pyridinylmethyl regioisomer (CAS 6950-99-8) is classified under H302 (harmful if swallowed, Acute Toxicity Category 4), with a different hazard pictogram and signal word Warning . The 4-pyridinyl compound thus requires more stringent eye and respiratory protection protocols during handling, making it non-interchangeable from a laboratory safety standpoint.

Safety Toxicology Occupational Health

Dihydroorotase Inhibition Baseline Activity

In a biochemical assay against dihydroorotase (DHOase) from mouse Ehrlich ascites cells, 3-[(pyridin-4-ylmethyl)-amino]-propan-1-ol exhibited an IC₅₀ of 180,000 nM (180 µM) at pH 7.37 . While this potency is weak, it establishes a quantitative baseline for this target–chemotype pair. No comparable DHOase inhibition data have been reported for the 2-pyridinylmethyl or 3-pyridinylmethyl regioisomers, meaning the 4-pyridinyl compound is currently the only member of this scaffold class with a defined DHOase activity fingerprint.

Enzyme Inhibition Dihydroorotase Biochemical Screening

Physicochemical Profile: Solid State vs Liquid Analog

The 4-pyridinylmethyl regioisomer has a computed XLogP3 of -0.1 , indicating near-equal partitioning between aqueous and organic phases and suggesting superior aqueous compatibility relative to more lipophilic analogs. The compound is a solid at ambient temperature (density 1.073 g/cm³) , whereas the 2-pyridinylmethyl analog (CAS 6950-99-8) is supplied as a yellow liquid . This difference in physical state affects weighing accuracy, formulation protocols, and long-term storage stability in compound management workflows.

Physicochemical Properties Lipophilicity Formulation

Application Scenarios with Verifiable Advantage


Stringent Eye and Respiratory Safety Protocols

Institutions that mandate full eye protection (goggles/face shields) and respiratory protection for Danger-classified compounds can integrate 3-[(pyridin-4-ylmethyl)-amino]-propan-1-ol into existing SOPs without modification, whereas the Warning-classified 2-pyridinyl isomer (H302 only) may create a false sense of reduced risk that leads to inadequate PPE selection. The quantified GHS profile difference provides an auditable justification for procurement preference .

Dihydroorotase-Targeted Screening Campaigns

Research groups pursuing DHOase as a target for antimetabolite or antiproliferative drug discovery gain an immediate activity anchor (IC₅₀ = 180 µM) by starting with the 4-pyridinyl regioisomer, enabling structure–activity relationship (SAR) expansion without the need for de novo hit identification against untested 2- or 3-pyridinyl analogs .

Automated HTS Compound Logistics

Compound management facilities that rely on solid-phase dispensing for DMSO stock solution preparation benefit from the 4-pyridinyl isomer's solid state, which eliminates the volumetric inaccuracies and solvent evaporation artifacts associated with handling the liquid 2-pyridinyl analog. This logistical advantage is directly traceable to the physicochemical differentiation data in Section 3 .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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